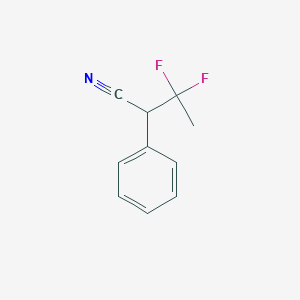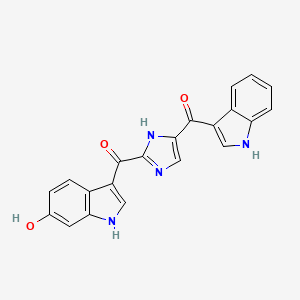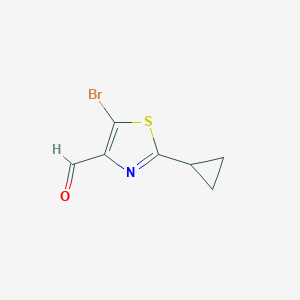
1-(2-Hydroxycyclohexyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxycyclohexyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Mécanisme D'action
Target of Action
The primary target of 1-(2-Hydroxycyclohexyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It interacts with the CCR5 receptor, blocking its function. This interaction is believed to be anchored via a strong salt-bridge interaction involving a basic nitrogen atom present in the compound . The presence of two or more lipophilic groups in the compound is another common feature of most CCR5 antagonists .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 strains into cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells . This can slow the progression to AIDS and improve response to treatment in infected individuals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxycyclohexyl)piperidin-4-ol typically involves the reaction of piperidin-4-one with 2-hydroxycyclohexyl derivatives under specific conditions. One common method involves the catalytic reduction of 1-(2-ethoxyethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]piperidin-4-ol at atmospheric pressure, which produces a mixture of saturated and unsaturated products in a 1:2 ratio . The reaction conditions, such as the choice of solvent (e.g., DMF, THF) and the amount of base (e.g., KOH), play a crucial role in optimizing the yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic reduction processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalysts, reaction temperature, and pressure are critical factors in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxycyclohexyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Catalytic reduction can lead to the formation of saturated products.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Hydroxycyclohexyl)piperidin-4-ol has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
1-(2-Hydroxycyclohexyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(2-Ethoxyethyl)piperidin-4-ol: Similar in structure but with an ethoxyethyl group instead of a hydroxycyclohexyl group.
4-(3-Hydroxyprop-1-yn-1-yl)piperidin-4-ol: Contains a hydroxypropynyl group, leading to different chemical and biological properties.
Piperidin-4-ol: The parent compound without any substituents on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Propriétés
IUPAC Name |
1-(2-hydroxycyclohexyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-9-5-7-12(8-6-9)10-3-1-2-4-11(10)14/h9-11,13-14H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJKIFBUMNHFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2951083.png)
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)

![(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride](/img/structure/B2951088.png)

![1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea](/img/structure/B2951092.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2951096.png)
![2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2951097.png)


![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951102.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2951103.png)
![4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol](/img/structure/B2951104.png)
